Benzenamine, N,N-dimethyl-, oxidized
Description
Contextualization of Tertiary Amine N-Oxides in Organic Chemistry
Tertiary amine N-oxides, as a class of compounds, are characterized by a dative bond between a tetracoordinate nitrogen atom and an oxygen atom. thieme-connect.de This N-O bond is highly polar, resulting in large dipole moments for these molecules. thieme-connect.de They are synthetically important and find extensive use as oxidants in a variety of organic reactions. asianpubs.org For instance, they are employed in the osmium-catalyzed dihydroxylation of olefins and the ruthenium-catalyzed oxidation of alcohols. asianpubs.org
The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the corresponding tertiary amines. thieme-connect.de Commonly used oxidizing agents for this transformation include hydrogen peroxide and 3-chloroperoxybenzoic acid. thieme-connect.de
Overview of the Distinctive Reactivity Profile of Benzenamine, N,N-dimethyl-, oxidized
The reactivity of this compound is largely dictated by the N-O bond. It can act as an oxygen atom donor, a property that is central to its applications. For example, it has been shown to transfer its oxygen atom to copper(I) complexes, leading to the formation of high-valent copper-oxygen species. nih.gov These species are potent oxidants capable of hydroxylating strong C-H bonds. nih.gov
The reaction of N,N-dimethylaniline N-oxide with acetic anhydride (B1165640) is another well-studied transformation that highlights its unique reactivity. acs.org Furthermore, its role as an oxidant is being explored in various catalytic systems. nih.govmdpi.com For instance, in the presence of certain manganese catalysts, it participates in the oxidative N-demethylation of N,N-dimethylanilines. mdpi.com
The table below summarizes some key reactions involving this compound:
| Reactant(s) | Catalyst/Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| Copper(I) complexes | - | High-valent copper-oxyl species | Oxygen atom transfer |
| Acetic anhydride | - | Rearrangement products | Polonovski-type reaction |
| N,N-dimethylanilines | Manganese complexes | N-methylaniline, N-methylformanilide | Oxidative N-demethylation |
Scope and Research Imperatives for this compound in Advanced Chemical Disciplines
The unique reactivity of this compound has opened up avenues for research in several advanced chemical disciplines. Its ability to generate highly reactive oxidizing species upon interaction with transition metals is of significant interest in the development of new catalytic systems for challenging chemical transformations. nih.gov
One area of active research is its use as an oxygen surrogate to model the reactivity of metalloenzymes, such as copper-containing monooxygenases. nih.gov Understanding the mechanism of oxygen atom transfer from N,N-dimethylaniline N-oxide can provide valuable insights into the function of these important biological catalysts. nih.gov
Furthermore, the development of more efficient and selective methods for the synthesis of N,N-dimethylaniline N-oxide and other tertiary amine N-oxides remains a key research imperative. asianpubs.orgorganic-chemistry.orgresearchgate.net This includes the use of environmentally benign oxidants like molecular oxygen and hydrogen peroxide in conjunction with effective catalysts. asianpubs.orgresearchgate.net
The table below outlines key research areas and their significance:
| Research Area | Significance |
|---|---|
| Catalysis | Development of new and efficient oxidation reactions. |
| Bioinorganic Chemistry | Modeling the active sites and reactivity of metalloenzymes. |
| Synthetic Methodology | Creation of greener and more sustainable synthetic routes. |
Properties
CAS No. |
101357-17-9 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.17964 |
Synonyms |
Benzenamine, N,N-dimethyl-, oxidized |
Origin of Product |
United States |
Historical Development and Foundational Investigations of N,n Dimethylaniline N Oxide Chemistry
Early Discoveries and Characterization of Tertiary Amine N-Oxides
The investigation of amine N-oxides dates back to the late 19th century, with many of the initial studies prompted by the isolation of these compounds from natural sources. thieme-connect.de A significant milestone in this area was the isolation of trimethylamine (B31210) N-oxide from the muscle of the shark Acanthius vulgaris in 1909. thieme-connect.de This discovery spurred further research into the presence and role of amine N-oxides in various marine life, where they are now known to be prevalent in the tissues of most crustaceans, cephalopods, and marine vertebrates. thieme-connect.de
The structural nature of tertiary amine N-oxides was a subject of scientific debate for a number of years. thieme-connect.de Early chemists grappled with understanding the bonding between the nitrogen and oxygen atoms. However, with the advent of modern analytical techniques, the tetrahedral arrangement of the oxygen atom and the three carbon substituents around the nitrogen atom was unequivocally confirmed by X-ray crystallography. thieme-connect.de Further elucidation of their physical nature came from spectroscopic studies and electron diffraction, which helped to determine bond lengths and angles. thieme-connect.de
A notable characteristic of tertiary amine N-oxides that was identified early on is their highly polar nature. This polarity often results in them being crystalline solids that are frequently isolated as hydrates. thieme-connect.de Their hygroscopic character is a direct consequence of this polarity. thieme-connect.de
Seminal Studies on the Synthesis and Transformations of N,N-Dimethylaniline N-Oxide
The synthesis of N,N-dimethylaniline N-oxide begins with its precursor, N,N-dimethylaniline. The first reported synthesis of N,N-dimethylaniline was by the German chemist A. W. Hofmann in 1850, who prepared it by heating aniline (B41778) with iodomethane. wikipedia.org Industrially, N,N-dimethylaniline is produced by the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org
The most common method for the preparation of tertiary amine N-oxides, including N,N-dimethylaniline N-oxide, is the direct oxidation of the corresponding tertiary amine. A variety of oxidizing agents have been employed for this transformation, with hydrogen peroxide being a widely used and environmentally benign option. researchgate.net The reaction is often catalyzed to improve efficiency and yield.
Below is a table summarizing various methods for the synthesis of N,N-dimethylaniline N-oxide and related tertiary amine N-oxides, highlighting the diversity of reagents and conditions.
| Catalyst/Reagent | Oxidant | Substrate | Yield (%) | Reference |
| Flavin | H₂O₂ | Aliphatic tertiary amines | Good | researchgate.net |
| Ammonium bicarbonate | H₂O₂ | Tertiary amines | Excellent | researchgate.net |
| Ruthenium trichloride | Bromamine-T | N,N-dimethylaniline | Not specified | Not specified |
| Ruthenium complex | Molecular oxygen | N,N-dimethylaniline | 98 | Not specified |
| 2-Sulfonyloxaziridines | - | Tertiary amines | Not specified | Not specified |
The transformations of N,N-dimethylaniline N-oxide have also been a subject of significant study. One of the classic reactions involving amine N-oxides is the Polonovski reaction, which involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640). acs.org This reaction has been instrumental in the functionalization of alkaloids and other complex molecules. More contemporary studies have shown that N,N-dimethylaniline N-oxides can be transformed into diverse tetrahydroquinoline scaffolds through a tandem Polonovski–Povarov sequence. acs.org
Evolution of Mechanistic Understanding in N-Oxide Chemistry Relevant to Benzenamine, N,N-dimethyl-, oxidized
The mechanistic understanding of the formation and reactions of N,N-dimethylaniline N-oxide has evolved significantly over time, benefiting from advances in analytical techniques and theoretical chemistry. Early metabolic studies in the mid-20th century began to shed light on the biological pathways involving this compound.
In vitro studies using liver microsomal preparations from various species, including pigs, rats, and rabbits, demonstrated that the metabolism of N,N-dimethylaniline proceeds via N-oxidation and N-demethylation. who.int It was later established that two distinct pathways contribute to the N-demethylation of N,N-dimethylaniline in hepatic microsomes. ebi.ac.uk One pathway involves the direct demethylation catalyzed by a cytochrome P-450 system. ebi.ac.uk The second, more complex pathway, involves the initial formation of N,N-dimethylaniline N-oxide, catalyzed by a flavin-containing monooxygenase, followed by a cytochrome P-450-dependent demethylation of the N-oxide. ebi.ac.uk
The electrochemical oxidation of N,N-dimethylaniline has also been a fertile ground for mechanistic investigations. Studies using voltammetric and spectroscopic techniques at platinum electrodes have provided insights into the initial electron transfer steps and the subsequent chemical reactions of the generated intermediates. acs.org These studies have been crucial in identifying short-lived radical cations as key intermediates in the oxidation process. acs.org
Furthermore, the reaction of N,N-dimethylaniline N-oxides with biological macromolecules has been explored. For instance, the interaction of halogenated N,N-dimethylaniline N-oxides with hemoglobin has been shown to be an autocatalytic process, where the N-oxide is transformed into various products, including the parent aniline and hydroxylated derivatives. nih.gov This highlights the role of the N-oxide as an oxygen atom donor in biological systems.
Advanced Methodologies for the Chemical Synthesis and Directed Formation of Benzenamine, N,n Dimethyl , Oxidized
Oxidative Pathways from N,N-Dimethylaniline Precursors
The direct oxidation of the tertiary amine N,N-dimethylaniline is the most common approach for synthesizing its corresponding N-oxide. Various protocols have been developed, ranging from classical stoichiometric oxidants to sophisticated catalytic and electrochemical systems.
Peroxy acids (peracids) are highly effective reagents for the N-oxidation of tertiary amines. The reaction proceeds through an electrophilic attack by the peracid on the lone pair of electrons of the nitrogen atom.
Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (PAA). mdpi.com Studies on the oxidation of para-substituted N,N-dimethylanilines with dimethyldioxirane (B1199080), a related oxidant, show that the reaction is electrophilic in nature. lookchem.com The reaction rates are significantly influenced by the electronic properties of substituents on the aniline (B41778) ring, with electron-donating groups accelerating the reaction. lookchem.com For instance, the relative reactivity for dimethyldioxirane oxidation decreases in the order of MeO > H > Cl > NO₂. lookchem.com The solvent also plays a critical role; the oxidation rate of N,N-dimethyl-4-nitroaniline is dramatically faster in water compared to acetone (B3395972). lookchem.com
Another related method involves using benzoyl peroxide as an initiator for the reaction with oxygen, which results in a chain reaction. cdnsciencepub.com The reaction of N,N-dimethylaniline with benzoyl peroxide alone has been shown to exhibit complex kinetics. researchgate.net
To improve efficiency and reduce waste, catalytic systems for N-oxidation have been developed using various transition metals. These systems often utilize milder and more economical terminal oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Manganese complexes have been explored as catalysts for the oxidation of N,N-dimethylanilines. mdpi.com For example, manganese(II) complexes with ligands like 1,3-bis(2′-pyridylimino)isoindoline can catalyze the oxidative N-demethylation of N,N-dimethylanilines using co-oxidants such as m-CPBA, PAA, and TBHP. mdpi.com While the primary products are often the demethylated species, the N-oxide is a key intermediate in the proposed mechanism. mdpi.comnih.gov
Copper-based catalysts have also been employed. A binuclear copper-salicylate complex has been shown to be an active catalyst for the aerobic oxidation of N,N-dimethylanilines, affording N-methyl-N-phenylformamides as the major products, again suggesting an N-oxide intermediate. researchgate.net In other studies, copper(I) complexes react with N,N-dimethylaniline N-oxides (acting as oxygen atom donors) to form high-valent copper-oxygen species that can perform further oxidations, such as C-H hydroxylation. nih.gov This highlights the dual role of the N-oxide as both a product and a potential reagent in catalytic cycles. nih.gov
The table below summarizes representative catalytic systems for the oxidation of N,N-dimethylanilines.
Electrochemical synthesis offers a green and controlled alternative for oxidation reactions, avoiding the need for chemical oxidants. The electrochemical oxidation of N,N-dimethylaniline can lead to the formation of its N-oxide, although the process can be complex. Studies have shown that the electrochemical oxidation can also lead to polymerization, forming poly(N,N-dimethylaniline) films on the electrode surface. acs.org
More targeted electrochemical methods have been developed for related transformations. For example, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to synthesize sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. rsc.org While not a direct synthesis of the N-oxide, this demonstrates the utility of electrochemical methods in modifying N,N-dimethylaniline derivatives. Another indirect approach involves the electrochemical generation of an oxidant, such as peroxodicarbonate, which can then be used for the N-oxidation of various aromatic nitrogen heterocycles. doi.org
For the parent compound, Benzenamine, N,N-dimethyl-, oxidized, the molecule is achiral. The nitrogen atom in the N-oxide is tetracoordinate, but due to the plane of symmetry of the phenyl ring and the free rotation of the methyl groups, no stable stereoisomers exist. Therefore, stereochemical considerations are not a factor in its synthesis.
However, if the aniline ring or the N-alkyl groups were appropriately substituted to introduce chirality or diastereotopicity, stereochemical outcomes would become relevant. In such cases, the approach of the oxidizing agent to the nitrogen lone pair could be influenced by existing stereocenters, potentially leading to diastereomeric N-oxide products. For the unsubstituted title compound, this consideration is not applicable.
Alternative Synthetic Strategies for Functionalized N,N-Dimethylaniline N-Oxides
An alternative to the direct oxidation of a pre-functionalized N,N-dimethylaniline is the synthesis of the parent N-oxide followed by functionalization. This strategy leverages the unique reactivity of the N-oxide. The N-O bond can be activated by electrophiles, facilitating group transfer reactions to the aromatic ring. acs.orgnih.gov
This approach provides a metal-free method for the controlled functionalization of the electron-rich aniline ring. acs.orgsemanticscholar.org For example, sequential treatment of N,N-dimethylaniline N-oxides with trifluoroacetic anhydride (B1165640) and a base like triethylamine (B128534) can introduce various functional groups onto the aromatic ring. acs.org This method allows for the formation of new carbon-heteroatom and carbon-carbon bonds under mild conditions. acs.orgsemanticscholar.org
A notable application is the one-pot synthesis of functionalized tetrahydroquinolines. nih.gov In this process, the N,N-dimethylaniline N-oxide is activated, followed by an intramolecular cyclization cascade, yielding complex molecular scaffolds in good yields. nih.gov This demonstrates the power of using the N-oxide as a reactive intermediate to build molecular complexity.
The table below shows examples of functionalization reactions starting from N,N-dimethylaniline N-oxides.
Isolation and Purification Techniques for Research-Grade N-Oxide Compounds
The purity of the starting N,N-dimethylaniline is crucial for a clean oxidation reaction. Common impurities in commercial N,N-dimethylaniline include aniline and N-methylaniline. These can be removed by refluxing with an excess of acetic anhydride, which acylates the primary and secondary amines, followed by fractional distillation. lookchem.comgoogle.com The resulting higher-boiling acetamides can be easily separated from the tertiary amine. An alternative workup involves treating the mixture with hydrochloric acid to form the amine hydrochloride, extracting non-basic impurities with ether, and then liberating the free amine with a base before final distillation. lookchem.com Distillation from zinc dust can be used to prevent oxidation. lookchem.com
Once the oxidation reaction is complete, the N,N-dimethylaniline N-oxide product must be isolated from the reaction mixture, which may contain unreacted starting material, the reduced form of the oxidant, and other byproducts. As N,N-dimethylaniline N-oxide is a polar and often crystalline solid, its purification can be achieved through several methods.
Crystallization: N,N-dimethylaniline N-oxide is often isolated and purified by crystallization from a suitable solvent or solvent mixture. Given its polarity, solvents like acetone or aqueous ethanol (B145695) can be effective. lookchem.com
Chromatography: For small-scale preparations or when high purity is required, column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method. The polarity of the N-oxide means that more polar eluent systems (e.g., ethyl acetate (B1210297)/methanol (B129727) mixtures) are typically required compared to its precursor.
Extraction: A typical workup for many oxidation reactions involves concentrating the reaction mixture and then using extraction to separate the product. For example, after oxidation with dimethyldioxirane in acetone, the product N-oxide can be obtained by simply concentrating the solution in vacuo. lookchem.com
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity of the N-oxide compound.
Elucidation of Reaction Mechanisms and Transformative Chemical Repertoires of Benzenamine, N,n Dimethyl , Oxidized
Thermal and Acid-Catalyzed Rearrangements
The N-O bond in N,N-dimethylaniline N-oxide is relatively weak, making it susceptible to cleavage and subsequent molecular rearrangement under various conditions. These reactions provide powerful synthetic routes to a range of valuable nitrogen-containing compounds.
The Cope elimination is a classic intramolecular elimination reaction (Ei) that occurs when tertiary amine oxides containing at least one β-hydrogen are heated. masterorganicchemistry.com The reaction proceeds through a concerted, syn-periplanar mechanism involving a five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.com In this transition state, the N-oxide's oxygen atom functions as an internal base, abstracting a proton from the β-carbon, which leads to the formation of an alkene and a hydroxylamine. masterorganicchemistry.comchemistrysteps.com
For the elimination to occur, the β-hydrogen and the amine oxide group must be able to adopt a syn-periplanar orientation, a geometric constraint imposed by the cyclic nature of the transition state. chemistrysteps.com Unlike E2 eliminations that typically require an anti-periplanar geometry, the Cope elimination's stereochemistry is dictated by this intramolecular hydrogen abstraction. chemistrysteps.com The reaction is thermally activated and does not require external acids or bases. masterorganicchemistry.com Due to the sterically demanding nature of the amine oxide group, the reaction often favors the formation of the less-substituted alkene (Hofmann rule). organic-chemistry.org Aprotic solvents have been noted to accelerate the reaction rate significantly. jk-sci.com
The Polonovski reaction transforms a tertiary amine N-oxide into an iminium ion intermediate upon treatment with an activating agent, most commonly an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride. organicreactions.orgresearchgate.net The central feature of this reaction is the O-acylation of the N-oxide, which creates a good leaving group. Subsequent elimination, typically through the removal of a proton from an α-carbon by the acetate (B1210297) counterion, generates the key iminium ion. organicreactions.orgnih.gov
This reactive iminium ion can be trapped in situ by various nucleophiles. A powerful application of this reactivity is the tandem Polonovski-Povarov reaction. In this sequence, the iminium ion generated from N,N-dimethylaniline N-oxide undergoes a formal inverse-electron-demand aza-Diels-Alder reaction with an electron-rich alkene, a process known as the Povarov reaction. nih.govacs.org This tandem protocol allows for the one-pot synthesis of complex, substituted tetrahydroquinoline scaffolds. For instance, after activating the N-oxide with an anhydride like di-tert-butyl dicarbonate (B1257347) (Boc₂O), a Lewis acid such as tin(IV) chloride can facilitate the formation of an exocyclic iminium ion, which then cyclizes with an alkene to yield the tetrahydroquinoline product in high yields. nih.govacs.orgresearchgate.net
Table 1: Examples of Polonovski-Povarov Reaction Products
| N-Oxide Reactant | Alkene Partner | Product (Tetrahydroquinoline derivative) | Yield |
|---|---|---|---|
| N,N-dimethylaniline N-oxide | 2,3-dihydrofuran | cis-fused furanoquinoline | 42-74% nih.gov |
| N,N-dimethylaniline N-oxide | 3,4-dihydro-2H-pyran | cis-fused pyranoquinoline | 42-74% nih.gov |
This table is generated based on data reported in the cited literature.
In the presence of strong acids, such as trifluoroacetic acid (TFA) or fluorosulfonic acid, N,N-dimethylaniline N-oxides undergo deoxygenation to generate highly reactive dicationic intermediates. rsc.orgrsc.org Mechanistic studies using ¹H and ¹³C NMR spectroscopy have shown that the N-oxide is first protonated. In a sufficiently acidic medium, the protonated N-oxide can be dehydrated to form an NN-dimethyliminium-benzenium dication. rsc.orgrsc.org
The facility of this reaction is highly dependent on the substituents on the aniline (B41778) ring. Electron-releasing groups, like a 4-methoxy group, stabilize the dicationic intermediate and allow the reaction to proceed in a moderately strong acid like TFA at room temperature. rsc.orgrsc.org Conversely, electron-withdrawing groups, such as a 4-nitro group, destabilize the dication and require a much stronger acid, like fluorosulfonic acid, for the deoxygenation to occur. rsc.orgrsc.org These dicationic species are potent electrophiles and will react with available nucleophiles. For example, the dication derived from N,N-dimethylaniline N-oxide will preferentially undergo nucleophilic attack at the 4-position of the aromatic ring. rsc.org
The reaction of N,N-dimethylaniline N-oxide with acetic anhydride is a classic transformation that can lead to several products, with the primary one being 2-acetoxy-N,N-dimethylaniline. oup.comoup.com The mechanism of this rearrangement has been the subject of detailed investigation, including ¹⁸O-tracer experiments. oup.com
The reaction is initiated by the O-acylation of the N-oxide by acetic anhydride to form an N-acetoxy-N,N-dimethylanilinium ion. oup.comoup.com This intermediate then undergoes an intramolecular rearrangement. It is proposed that this occurs via two competing concerted pathways involving polarized cyclic transition states. The major pathway proceeds through a six-membered transition state, leading to the observed 2-acetoxy product. A minor pathway involving a four-membered transition state is also suggested. oup.comoup.com This mechanistic model, involving concerted pathways, replaced an earlier proposed free radical pair mechanism. oup.com The distribution of products, which can also include 4-acetoxy-N,N-dimethylaniline and N-methylacetanilide, is dependent on the solvent used. oup.com
Table 2: Product Distribution from the Reaction of N,N-dimethylaniline N-oxide with Acetic Anhydride in Different Solvents
| Solvent | 2-Acetoxy-N,N-dimethylaniline (%) | N-Methylacetanilide (%) | Other Products (%) |
|---|---|---|---|
| Acetic Anhydride | 85 | 10 | 5 |
| Acetonitrile (B52724) | 70 | 15 | 15 |
This table is illustrative and based on findings suggesting solvent-dependent product distributions as described in the literature. oup.com
Oxidizing Capabilities and Oxygen Atom Transfer Reactions
The N-oxide functional group can also serve as an oxygen atom donor, enabling N,N-dimethylaniline N-oxide to function as a mild and selective oxidant. This capability is harnessed in various synthetic transformations.
N,N-dimethylaniline N-oxides are effective oxygen atom transfer (OAT) agents, often used as oxygen surrogates to bypass the complex steps required to activate molecular oxygen in catalytic cycles. nih.gov They have been employed in reactions with metal complexes to generate putative high-valent metal-oxo species, which are powerful oxidants capable of challenging reactions like C-H bond activation. nih.gov
For example, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes has been shown to generate a high-valent copper-oxyl (CuII–O•) species via oxygen atom transfer. nih.gov This reactive intermediate is capable of hydroxylating strong C-H bonds, such as those in the N-methyl groups of the resulting N,N-dimethylaniline, to form p-cyano-N-hydroxymethyl-N-methylaniline. nih.gov This reactivity mimics the function of copper-containing monooxygenase enzymes. nih.gov The N-oxidation of N,N-dimethylaniline itself can be mediated by enzyme systems like cytochrome P-448, highlighting the biological relevance of this transformation. nih.gov The substrate scope for these OAT reactions includes not only metal centers but also other easily oxidized species, demonstrating the utility of N,N-dimethylaniline N-oxide as a versatile oxidant in organic synthesis.
Mechanistic Investigations of Oxygen Atom Transfer to Metal Complexes
The capacity of Benzenamine, N,N-dimethyl-, oxidized (N,N-dimethylaniline N-oxide) and its derivatives to act as oxygen atom transfer (OAT) agents to metal complexes is a cornerstone of its reactivity, enabling the formation of high-valent metal-oxo species. Mechanistic studies have revealed that this process is intricate, with the reaction kinetics and pathway being highly dependent on the nature of the metal center, its ligand environment, and the substituents on the N-oxide.
A prominent example is the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes. fiveable.me This reaction proceeds via an O-atom transfer to generate a putative high-valent copper-oxyl species (Cu(II)–O•), a key intermediate in the catalytic cycles of copper-containing monooxygenases. fiveable.me Kinetic studies indicate that the O-atom transfer to the metal-ion complex is the rate-limiting step of the reaction. The efficiency of this transfer is influenced by the electronic properties of the N,N-dimethylaniline N-oxide derivative; electron-poor derivatives, such as p-cyano-N,N-dimethylaniline N-oxide, transfer the oxygen atom more readily. fiveable.me
In reactions with iron(III) porphyrin complexes, which serve as models for cytochrome P-450, the mechanism of OAT has also been extensively investigated. Studies with a sterically hindered "C2-capped" iron(III) porphyrin demonstrated that oxygen transfer from p-cyano-N,N-dimethylaniline N-oxide can occur without the N-oxide fitting under the cap, meaning the intermediate iron(IV)-oxo porphyrin does not need to be hexacoordinated. ncert.nic.in The reaction is first-order in both the iron(III) porphyrin catalyst and the N-oxide. ncert.nic.in However, at the start of the reaction, the catalyst is saturated with the N-oxide, indicating a pre-equilibrium binding step. ncert.nic.in
Investigations into the homogeneous conversion of N2O by Ruthenium pincer complexes have also shed light on OAT mechanisms, providing a comparative framework for understanding the transfer from organic N-oxides. These studies, often supported by density functional theory (DFT) computations, analyze the generation of metal-hydroxide complexes from metal hydrides and an oxygen source, highlighting the energetic barriers and intermediates involved in the O-atom insertion into metal-hydride bonds. nih.gov
The table below summarizes the products formed from the catalyzed decomposition of p-cyano-N,N-dimethylaniline N-oxide by a capped iron(III) porphyrin, illustrating the complexity of the subsequent reactions following the initial OAT step. ncert.nic.in
| Product | Yield (%) |
| p-cyano-N,N-dimethylaniline | 68% |
| p-cyano-N-methylaniline | 12% |
| N-formyl-p-cyano-N-methylaniline | 6% |
| N,N'-dimethyl-N,N'-bis(p-cyanophenyl)hydrazine | 7% |
| p-cyanoaniline | 1% |
| Formaldehyde (B43269) | 3% |
Table 1: Product distribution from the decomposition of p-cyano-N,N-dimethylaniline N-oxide catalyzed by (TPPC2cap)FeIIISbF6 in CH2Cl2. ncert.nic.in
Role as a Biomimetic Oxidant in Model Systems
This compound serves as a crucial tool in bioinorganic chemistry, acting as a biomimetic oxidant in model systems that replicate the function of metalloenzymes. Its ability to transfer a single oxygen atom to a metal center allows researchers to generate and study the highly reactive metal-oxo intermediates responsible for powerful oxidative transformations in nature, such as C-H bond activation.
The reaction of N,N-dimethylaniline N-oxide derivatives with copper(I) complexes provides a functional model for copper-containing monooxygenases. The generated Cu(II)–O• species is capable of hydroxylating strong C–H bonds, a hallmark of enzymes like lytic polysaccharide monooxygenases (LPMOs) and particulate methane (B114726) monooxygenase (pMMO). fiveable.me This biomimetic system successfully models the N-dealkylation reactions carried out by the putative copper-oxyl species. fiveable.me
Similarly, the use of N,N-dimethylaniline N-oxides with iron porphyrin complexes provides invaluable insights into the catalytic cycle of cytochrome P-450 enzymes. ncert.nic.intardigrade.in These models help elucidate how the enzyme activates oxygen to form a potent iron(IV)-oxo porphyrin π-cation radical intermediate, which is the primary oxidant in the metabolic transformation of various substrates. The reaction of halogenated derivatives of N,N-dimethylaniline N-oxide with heme-containing proteins like hemoglobin and ferricytochrome c further underscores its role in biomimetic studies. rsc.org Incubation of 4-bromo-N,N-dimethylaniline-N-oxide with ferrihemoglobin leads to the transformation of the N-oxide into several products, including 4-bromo-N,N-dimethylaniline and 4-bromo-N-methylaniline, demonstrating its ability to engage in redox reactions with biological macromolecules. rsc.org The formation of ferrihemoglobin in this system is described as an autocatalytic reaction, where ferrihemoglobin itself catalyzes the transformation of the N-oxide. rsc.org
The table below details the primary products identified from the reaction of halogenated N,N-dimethylaniline N-oxides with cytochrome c, highlighting the deoxygenation and rearrangement products formed in these biomimetic reactions. rsc.org
| N-Oxide Reactant | Primary Products |
| 4-fluoro-N,N-dimethylaniline-N-oxide | 4-fluoro-N,N-dimethylaniline, 4-fluoro-N-methylaniline, 2-dimethylamino-5-fluoro-phenol |
| 4-chloro-N,N-dimethylaniline-N-oxide | 4-chloro-N,N-dimethylaniline, 4-chloro-N-methylaniline, 2-dimethylamino-5-chloro-phenol |
| 4-bromo-N,N-dimethylaniline-N-oxide | 4-bromo-N,N-dimethylaniline, 4-bromo-N-methylaniline, 2-dimethylamino-5-bromo-phenol |
Table 2: Products from the reaction of 4-halogeno-N,N-dimethylaniline-N-oxides with cytochrome c. rsc.org
Nucleophilic and Electrophilic Reactivity Profiles
This compound exhibits a dual reactivity profile, capable of reacting with both electrophiles and nucleophiles at different sites within the molecule. This reactivity is governed by the electronic nature of the N-oxide functional group and its influence on the aromatic ring.
The N-oxide group itself is the primary site for electrophilic attack . The oxygen atom, with its partial negative charge and available lone pairs of electrons, readily reacts with electrophiles such as protons in strong acids. rsc.org This protonation is the initial step in several acid-catalyzed reactions.
Conversely, the N-oxide group activates the aromatic ring toward nucleophilic attack . Drawing an analogy with pyridine-N-oxide, the resonance structures show that the N-oxide group withdraws electron density from the ortho and para positions, making them electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com Under strongly acidic conditions (e.g., trifluoroacetic acid with fluorosulphonic acid), N,N-dimethylaniline N-oxides can be deoxygenated to form a highly reactive N,N-dimethyliminium-benzenium dication. rsc.org This dication is then readily attacked by nucleophiles present in the solution. rsc.org The ease of this reaction is dependent on the substituents on the aromatic ring; electron-donating groups like methoxy (B1213986) facilitate the reaction, while electron-withdrawing groups like nitro inhibit it. rsc.org
The reactivity of the aromatic ring toward electrophilic substitution is more complex. While the parent N,N-dimethylamino group is a strong ortho, para-director, the N-oxide function complicates this. In strongly acidic media, required for reactions like nitration, the oxygen atom is protonated. doubtnut.com The resulting -N+(OH)(CH3)2 group becomes a powerful electron-withdrawing group via induction, deactivating the ring and directing incoming electrophiles to the meta position. doubtnut.com
Radical Pathways in N-Oxide Transformations
In addition to ionic pathways, this compound is involved in numerous transformations that proceed via radical intermediates. These pathways can be initiated thermally, through single-electron transfer (SET) with redox-active species, or photochemically.
One of the key radical species is the N,N-dimethylaniline radical cation (DMA•+), which can be generated through the oxidation of N,N-dimethylaniline. The study of this radical cation and its derivatives is crucial for understanding the mechanisms of oxidative N-dealkylation. rsc.orgnih.gov For instance, in manganese-catalyzed oxidative demethylation of N,N-dimethylanilines, spectroscopic evidence has pointed to the formation of a transient radical cation intermediate (p-Me-DMA•+). This suggests an initial fast electron-transfer step between the amine and a high-valent oxometal species. rsc.org These radical cations are known to undergo facile proton-transfer reactions, a key step in many subsequent transformations. nih.gov
Radical pathways are also central to the reactivity of the N-oxide itself. Mechanistic proposals for certain reactions involve SET from a suitable donor to the N-oxide, or from the N-oxide to an acceptor, followed by radical coupling or fragmentation steps. mdpi.com For example, the photoredox-catalyzed reaction of N-aryl α-aminoalkyl derivatives can proceed through the oxidation of a dimethylaniline to a radical cation, which then deprotonates to form an α-aminoalkyl radical. nih.gov This radical can then engage in further reactions.
In other systems, N-oxides can react with radical species. A proposed mechanism for the reaction of quinoline (B57606) N-oxides with sulfinate radicals involves a Minisci-like pathway where the radical adds to the protonated heterocyclic ring. nih.gov This generates a new radical intermediate that is subsequently reduced and rearomatized to yield the final product. nih.gov These examples highlight the versatility of N-oxides in participating in and promoting reactions through radical mechanisms.
Photochemical Reactions and Excited-State Reactivity
The photochemical behavior of this compound and related N-oxides opens up unique reaction pathways driven by the absorption of light. Upon photoexcitation, the molecule can reach an excited state with distinct reactivity compared to its ground state, often involving single-electron transfer (SET) processes.
A notable example is the photochemical oxygen-atom transfer from a pyrimido[5,4-g]pteridine N-oxide to N,N-dimethylaniline (DMA). mdpi.com In this reaction, irradiation of the N-oxide in the presence of DMA leads to the deoxygenation of the N-oxide and the oxidative demethylation of DMA to yield N-monomethylaniline. mdpi.com The proposed mechanism involves the formation of a ground-state charge-transfer complex between the N-oxide and DMA. Upon photoexcitation, a single-electron transfer occurs, followed by proton transfer, radical coupling, and fragmentation to yield the final products. mdpi.com
The excited-state reactivity of N-oxides is also harnessed in photoredox catalysis. For instance, photoexcited 4-nitropyridine (B72724) N-oxide can act as a catalyst to generate alkyl carbon radicals from alkylboronic acids. mdpi.com In a broader context, photoredox catalysis involving N-oxides or anilines is a powerful tool for organic synthesis. The excited state of a photocatalyst can oxidize an aniline derivative to its radical cation, initiating a cascade of radical reactions. nih.gov The ability of N-oxides to participate in such light-driven processes makes them valuable reagents in modern synthetic chemistry, enabling mild and selective transformations. nih.gov
Advanced Spectroscopic and Structural Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹H, ¹³C NMR for product studies)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the stable products formed from the oxidation of N,N-dimethylaniline. While the initial oxidized species, the DMA radical cation (DMA•⁺), is a paramagnetic and transient species not typically observable by standard NMR, the technique provides invaluable insights into the reaction mechanism by identifying the diamagnetic end-products.
¹H NMR and ¹³C NMR are instrumental in characterizing the complex mixtures that can arise from these reactions. For instance, in the anodic oxidation of DMA, major products identified include N,N,N',N'-tetramethylbenzidine (TMB) and 4,4'-methylenebis(N,N-dimethylaniline) (MDMA). The ¹H NMR spectrum of unoxidized DMA shows characteristic signals for the aromatic protons and a singlet for the N-methyl protons. In contrast, the spectrum of a product like MDMA reveals a more complex aromatic region and a characteristic singlet for the methylene bridge protons, providing definitive structural evidence. nih.govchemicalbook.com
Detailed analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the unambiguous assignment of aromatic substitution patterns and the identification of new covalent bonds formed during the oxidative coupling process. For example, the oxidation of DMA can lead to N-dealkylation and N-methyl aerobic oxidation, forming N-arylformamides, whose distinct NMR spectral features help to piece together the reaction pathway. Isotope labeling studies, using reagents like ¹³C-labeled formic acid, can further be employed in conjunction with NMR to trace the origin of specific carbon atoms in the final products, offering deeper mechanistic understanding. rsc.org
| Compound | Nucleus | Aromatic Protons/Carbons | N-Methyl Protons/Carbons | Other Protons/Carbons |
|---|---|---|---|---|
| N,N-dimethylaniline | ¹H | 6.7-7.2 (m) | 2.93 (s) | - |
| N,N-dimethylaniline | ¹³C | 112.7, 116.8, 129.1, 150.8 | 40.6 | - |
| 4,4'-methylenebis(N,N-dimethylaniline) | ¹H | 6.70 (d), 7.00 (d) | 2.89 (s) | 3.80 (s, -CH₂-) |
| 4,4'-methylenebis(N,N-dimethylaniline) | ¹³C | 112.9, 129.5, 129.8, 149.2 | 40.9 | 40.2 (-CH₂-) |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to probe the molecular structure of N,N-dimethylaniline and its oxidized derivatives. These methods are sensitive to changes in bond vibrations and molecular symmetry, making them ideal for conformational analysis and real-time reaction monitoring. sphinxsai.comnih.gov
The FT-IR and FT-Raman spectra of N,N-dimethylaniline have been thoroughly characterized, with specific vibrational modes assigned to C-H, C-N, and aromatic ring stretching and bending. sphinxsai.comresearchgate.net Upon oxidation, significant changes in these spectra are observed. For example, the formation of new functional groups, such as in N-arylformamides, would introduce characteristic C=O stretching vibrations in the IR spectrum. The oxidation process leading to polymeric structures like polyaniline results in distinct spectral shifts that correlate with the polymer's oxidation level.
Raman spectroscopy is particularly well-suited for monitoring the kinetics of oxidation reactions in situ. nih.gov Its low sensitivity to aqueous media allows for the direct analysis of reactions in solution. Studies on the chemical oxidation of related anilines have demonstrated that the intensity of specific Raman bands corresponding to the monomer and the oxidized product can be tracked over time. This provides a kinetic profile of the reaction, revealing characteristics such as autocatalytic behavior. nih.gov Changes in the position and intensity of the C-N stretching and ring deformation modes can also provide information about the conformational changes and electronic structure of the oxidized species. sphinxsai.com
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3074 - 2996 | - |
| Ring C-C Stretch | 1672 - 1372 | 1520 |
| C-N Stretch | 1444 - 1229 | - |
| C-H In-plane Bend | 1360 - 1168 | - |
Mass Spectrometry for Reaction Intermediates and Fragmentation Studies (e.g., HRMS, LC-ESI-MS/MS for complex matrices)
Mass spectrometry (MS) is an indispensable tool for identifying the transient intermediates and characterizing the products of N,N-dimethylaniline oxidation. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are particularly powerful for analyzing complex reaction mixtures.
One of the most significant achievements in this area has been the direct detection of the short-lived N,N-dimethylaniline radical cation (DMA•⁺), a key intermediate in its oxidation. xml-journal.net By coupling techniques like desorption electrospray ionization (DESI) with electrochemistry, researchers have successfully captured and characterized this highly reactive species, providing direct evidence for the initial one-electron oxidation mechanism. xml-journal.net
LC-ESI-MS/MS is extensively used for the separation and identification of various oxidation products. ekb.egchromatographyonline.com This method allows for the determination of the molecular weights of different species in a mixture and provides structural information through controlled fragmentation (MS/MS). The fragmentation patterns of protonated molecules or molecular ions offer clues to their structure. For example, the cleavage of the Cβ-Cα bond in the side chain or characteristic losses from the aromatic ring can help differentiate between various isomers and coupling products formed during oxidation. mdpi.com In studies of DMA oxidation in microdroplets, MS/MS analysis of the DMA•⁺ radical cation revealed characteristic fragmentation pathways, including the loss of a hydrogen radical followed by the elimination of HC≡N via a methyl migration reaction. xml-journal.net
| Species | Ionization Mode | Observed m/z | Key Fragment Ions (m/z) |
|---|---|---|---|
| N,N-dimethylaniline (DMA) | ESI+ | 122.10 [M+H]⁺ | Not applicable (parent ion) |
| DMA Radical Cation (DMA•⁺) | ESI+ / DESI | 121.09 [M]•⁺ | 120.08 ([M-H]⁺), 93.06 ([M-H-HCN]⁺) |
X-ray Crystallography for Crystalline State Structure Refinement
Electronic Spectroscopy (UV-Vis) for Kinetic and Electronic Structure Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for studying the kinetics of N,N-dimethylaniline oxidation and for probing the electronic structure of the species involved. N,N-dimethylaniline itself has a characteristic UV absorption spectrum. hw.ac.uk
The oxidation process often leads to the formation of intermediates and products with distinct chromophores that absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For instance, the kinetics of the periodate oxidation of N,N-dimethylaniline has been successfully followed by monitoring the increase in absorbance of a colored reaction intermediate. researchgate.net This allows for the determination of the reaction order with respect to each reactant and the calculation of rate constants and thermodynamic parameters such as the activation energy (Ea) and entropy of activation (ΔS#). researchgate.net Such kinetic data are fundamental to elucidating the reaction mechanism. Furthermore, changes in the position and intensity of absorption bands can provide insights into the electronic transitions of the oxidized species, reflecting alterations in the π-electron system of the aromatic ring upon oxidation and substitution. hw.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most direct and powerful technique for detecting and characterizing paramagnetic species, such as the radical cations formed during the oxidation of N,N-dimethylaniline. EPR spectroscopy is uniquely sensitive to species with unpaired electrons, providing detailed information about their electronic structure and environment.
The one-electron oxidation of DMA generates the N,N-dimethylaniline radical cation (DMA•⁺), which is EPR-active. The EPR spectrum of this radical provides key parameters: the g-factor and the hyperfine coupling constants (hfcs). The g-factor is characteristic of the radical, while the hfcs arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (such as ¹⁴N and ¹H).
The analysis of these hyperfine couplings is particularly informative. It reveals the distribution of the unpaired electron density (spin density) across the molecule. For the DMA•⁺ radical, hyperfine coupling is observed with the nitrogen nucleus, the protons of the two methyl groups, and the protons on the aromatic ring. acs.org The magnitude of these couplings indicates where the unpaired electron is most likely to be found, providing direct experimental validation of theoretical models of its electronic structure. nih.gov Furthermore, studying how substituents on the aromatic ring affect the hyperfine splitting constants has provided deep insights into the electronic effects governing the stability and reactivity of these radical cations. acs.org
| Nucleus | Hyperfine Coupling Constant (Gauss) |
|---|---|
| a(N) | 7.5 - 8.0 |
| a(N-CH₃) | ~8.5 |
| a(ortho-H) | ~4.5 - 5.0 |
| a(meta-H) | ~1.5 - 2.0 |
| a(para-H) | ~5.5 - 6.0 |
Theoretical and Computational Chemistry Approaches to N,n Dimethylaniline N Oxide Systems
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-dimethylaniline N-oxide. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is extensively used to study the stability, reactivity, and spectroscopic properties of amine N-oxides and related structures.
Reactivity can be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov In studies of related aromatic amino compounds, DFT calculations have shown how electron-donating groups (like N,N-dimethylamino) and electron-withdrawing groups influence the frontier orbital energies and, consequently, the molecule's reactivity and charge transfer characteristics. nih.gov Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, further clarifies the nature of intramolecular charge transfer and delocalization interactions that govern reactivity. nih.govresearchgate.net
Spectroscopic Properties: DFT is also a reliable tool for predicting vibrational spectra (Infrared and Raman). For the parent compound, N,N-dimethylaniline, DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set have been shown to accurately reproduce experimental FT-IR and Raman spectra, allowing for precise assignment of vibrational modes. researchgate.net Similar computational approaches can be applied to N,N-dimethylaniline N-oxide to predict its spectral features and understand how oxidation of the nitrogen atom alters the vibrational characteristics of the molecule.
| Compound | Method/Basis Set | Calculated Property | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Trimethylamine (B31210) N-oxide (TMAO) | B3LYP/6-31G | N-O Bond Dissociation Energy (BDE) | 49.9 | nih.gov |
| Pyridine (B92270) N-oxide (PNO) | B3LYP/6-31G | N-O Bond Dissociation Energy (BDE) | 64.1 | nih.gov |
| TMAO vs PNO Oxygen Transfer | B3LYP/6-31G* | Reaction Enthalpy (ΔHrxn) | -14.2 | nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can provide highly accurate results for reaction energetics and transition state structures.
An early ab initio study at the HF/6-31G* level investigated the oxygen atom transfer reaction between pyridine and trimethylamine, showing excellent agreement with experimental values for the reaction enthalpy. nih.gov More advanced methods like CCSD(T) with complete basis set (CBS) extrapolation are considered the "gold standard" for calculating accurate energies, including heats of formation and reaction barriers. nih.govscispace.com
For N,N-dimethylaniline N-oxide, these methods are crucial for characterizing the transition states of its reactions, such as thermal rearrangements or its role as an oxidant. By locating the transition state structure on the potential energy surface and calculating its energy, a precise activation barrier for the reaction can be determined. This information is vital for understanding reaction kinetics and mechanisms. For example, in the reaction of Criegee intermediates (which contain an O-O bond conceptually related to the N-O bond), high-level ab initio calculations have been used to map out potential energy profiles and compute reaction rate constants via transition state theory. nih.gov
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with surrounding molecules like solvents. MD simulations model the system using classical mechanics, where atoms are treated as spheres and bonds as springs, with forces described by a molecular mechanics force field.
Atomistic MD simulations have been conducted on the related compound dimethyldodecylamine-N-oxide (DDAO) to study its behavior in water. nih.govresearchgate.net These simulations provide detailed information about the solvation of the amine oxide headgroup. Key findings include the average number of water molecules that hydrate (B1144303) the headgroup (around 8) and the area per molecule at the surface of a micelle. nih.gov Such simulations reveal how the polar N-O group orients itself to maximize hydrogen bonding with water molecules, a critical factor in the solubility and intermolecular behavior of N,N-dimethylaniline N-oxide.
MD simulations can also elucidate intermolecular interactions in more complex environments. For instance, a study of kinase inhibitors, which included a p-N,N-dimethylaniline moiety, used MD to analyze the specific interactions (such as π-π and π-cation interactions) between the molecule and the amino acid residues in the protein's binding site. acs.org This demonstrates how MD can be used to understand the non-covalent forces that govern the interaction of N,N-dimethylaniline N-oxide with other molecules in biological or material systems.
| Property | Simulated Value | Reference |
|---|---|---|
| Aggregation Number | 104 | nih.gov |
| Shape | Ellipsoidal | nih.gov |
| Area per DDAO Molecule | 94.8 Ų | nih.gov |
| Hydration Water Molecules per DDAO | ~8 | nih.gov |
Mechanistic Pathway Elucidation through Computational Modeling (e.g., C-H activation)
Computational modeling is indispensable for mapping out complex reaction mechanisms. A key reaction type for N-oxides is the directed C-H activation of a nearby carbon atom. DFT calculations have been instrumental in understanding these pathways for related N-oxide compounds.
A detailed DFT study on the palladium-catalyzed C-H activation of quinoline (B57606) N-oxides provides a clear example of this approach. rsc.org The calculations revealed two competing pathways for C-H activation at the C2 and C8 positions. The model identified key intermediates, including a σ-metallacycle, and calculated the energies of the transition states for each path. The results showed that C8 activation had a significantly lower energy barrier (~17 kcal/mol) compared to C2 activation (~29 kcal/mol), explaining the experimentally observed regioselectivity. rsc.org
Similarly, combined experimental and computational studies on Rh(I)-catalyzed C-H activation of N-heterocycles have confirmed that the mechanism involves pre-coordination of the nitrogen atom to the metal center, followed by a rate-limiting intramolecular oxidative addition of the C-H bond. nih.gov These computational models allow researchers to visualize the entire reaction coordinate, identify the rate-determining step, and understand how the catalyst and substrate structure influence the outcome of the reaction. This same methodology can be applied to understand the reactivity of the methyl groups or the aromatic ring in N,N-dimethylaniline N-oxide in various chemical transformations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial role of computational chemistry is to predict spectroscopic data, which serves to both validate the computational model and help interpret experimental results.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed with DFT, are a standard method for predicting NMR chemical shifts. Studies on related complex molecules containing the N,N-dimethylaniline framework have shown good agreement between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.net This allows for the confident assignment of complex spectra and can be used to predict the NMR spectrum of N,N-dimethylaniline N-oxide.
Vibrational Spectroscopy: As mentioned previously, DFT calculations can accurately predict IR and Raman spectra. A detailed study on N,N-dimethylaniline demonstrated a strong correlation between the vibrational frequencies calculated using the B3LYP functional and the experimental FT-IR and Raman spectra. researchgate.net
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to UV-Vis absorption spectra. For derivatives of N,N-dimethylaniline, TD-DFT calculations using functionals like CAM-B3LYP have successfully predicted the electronic absorption wavelengths (λ_max), showing good agreement with experimental measurements. nih.govresearchgate.net These calculations provide insight into the nature of the electronic transitions, such as identifying them as π→π* or intramolecular charge transfer (ICT) transitions.
| Compound/Derivative | Spectroscopy | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | FT-IR & Raman | DFT (B3LYP) | Good agreement between calculated and experimental vibrational frequencies. | researchgate.net |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | ¹H & ¹³C NMR | DFT (GIAO) | Calculated chemical shifts show good agreement with experimental data. | researchgate.net |
| Aromatic iminoaniline derived from N,N-dimethylaniline | UV-Vis | TD-DFT (CAM-B3LYP) | Calculated electronic transition (λ_max) is consistent with experimental findings. | nih.gov |
Roles in Advanced Chemical Systems and Research Applications
Applications in Catalysis and Organocatalysis
The oxidized derivatives of N,N-dimethylaniline are significant in the fields of catalysis and organocatalysis, where they can function either as oxidizing agents themselves or as influential components in metal-catalyzed reaction systems.
The one-electron oxidation of N,N-dimethylaniline produces the N,N-dimethylaniline radical cation (DMA•+). This species is an effective oxidizing agent capable of accepting an electron from another substance, thereby oxidizing it. Research has demonstrated the ability of these aromatic amine radical cations to participate in oxidation-reduction reactions. For instance, studies on the one-electron oxidation of aromatic amines have shown that the resulting radical cations can oxidize other chemical species. researchgate.net
A notable example is the reaction of the N,N-dimethylaniline radical cation with sulfite (B76179) and bisulfite ions. The DMA•+ radical has been shown to react rapidly with sulfite ions (SO₃²⁻), with a determined reaction rate constant (k) of 9.9 x 10⁸ M⁻¹s⁻¹. researchgate.net This indicates a facile electron transfer from the sulfite ion to the DMA•+, resulting in the oxidation of sulfite. The reaction with bisulfite (HSO₃⁻) is considerably slower. researchgate.net This ability to oxidize substrates highlights the role of oxidized N,N-dimethylaniline as a transient but effective oxidizing reagent in specific chemical environments.
Table 1: Oxidizing Behavior of N,N-dimethylaniline Radical Cation (DMA•+)
| Substrate Oxidized | Rate Constant (k) | Observation |
| Sulfite (SO₃²⁻) | 9.9 x 10⁸ M⁻¹s⁻¹ | Rapid oxidation of the substrate by DMA•+. researchgate.net |
| Bisulfite (HSO₃⁻) | < 5 x 10⁵ M⁻¹s⁻¹ | Significantly slower reaction compared to sulfite. researchgate.net |
This interactive table summarizes the reaction kinetics of the N,N-dimethylaniline radical cation with different substrates.
In metal-catalyzed reactions, N,N-dimethylaniline and its derivatives can act as important additives or ligands. Amines, possessing an unshared pair of electrons on the nitrogen atom, function as Lewis bases and can coordinate to metal centers. ncert.nic.in In copper-catalyzed reactions, for example, N,N'-dimethyl-substituted diamine ligands have been found to significantly enhance reaction rates. nih.gov This enhancement is attributed to the ligand's role in preventing the formation of less reactive, multiply-ligated copper structures. nih.gov
While not always a formal ligand, N,N-dimethylaniline can act as an additive that influences the catalytic cycle. In some palladium-catalyzed cross-coupling reactions, the presence of a tertiary amine base is crucial. Furthermore, in manganese-catalyzed oxidation reactions, non-heme manganese(II) complexes with polypyridyl ligands are used to catalyze the oxidative demethylation of N,N-dimethylaniline itself. researchgate.net In these systems, the amine is the substrate, but its interaction with the metal center is the key initial step, which involves the formation of a transient radical cation intermediate. researchgate.net This demonstrates the compound's integral role in the mechanism of certain metal-catalyzed oxidations.
Advanced Synthetic Reagent in Multi-Step Organic Synthesis
Oxidized N,N-dimethylaniline is a valuable reagent in organic chemistry, enabling the construction of complex molecular architectures through novel bond formations and the generation of transient, reactive species.
The oxidized form of N,N-dimethylaniline, often generated in situ, is instrumental in forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The oxidation of N,N-dimethylaniline can lead to a radical cation, which is a key intermediate in various coupling reactions. A primary example is the formation of N,N,N′,N′-tetramethylbenzidine, a product resulting from the tail-to-tail coupling of two N,N-dimethylaniline molecules. cdnsciencepub.commdpi.com This oxidative coupling is a foundational C-C bond-forming reaction.
In the presence of peroxide oxidants, the reaction of N,N-dimethylaniline yields not only products of dealkylation but also demonstrates para-coupling reactions, which are characteristic of aromatic amines under oxidizing conditions. cdnsciencepub.com Furthermore, modern photochemical methods utilize N,N-dimethylaniline in reactions with partners like N-substituted maleimides to construct complex heterocyclic systems such as pyrrolo[3,4-c]quinolinones. researchgate.net These transformations, initiated by photoorganocatalysts, involve a sequence of steps including hydrogen atom transfer and subsequent cyclization, effectively creating new C-C and C-N bonds. researchgate.netresearchgate.net
A key feature of N,N-dimethylaniline N-oxides in synthetic chemistry is their ability to generate potent reactive intermediates upon activation. In strongly acidic media, such as trifluoroacetic acid or fluorosulphonic acid, these N-oxides undergo deoxygenation to form a highly reactive iminium-benzenium dication. rsc.org This dicationic species is susceptible to attack by various nucleophiles, allowing for the introduction of new functional groups onto the aromatic ring and facilitating the synthesis of otherwise difficult-to-access substituted anilines. rsc.org
Table 1: Reactive Intermediates from Oxidized N,N-dimethylaniline
| Intermediate | Generation Method | Synthetic Application | Reference |
|---|---|---|---|
| Radical Cation ([(CH₃)₂NC₆H₅]⁺) | Chemical or Electrochemical Oxidation | Oxidative coupling (e.g., formation of tetramethylbenzidine) | cdnsciencepub.commdpi.com |
| Iminium-Benzenium Dication | Acid-catalysed deoxygenation of N-oxide | Reaction with nucleophiles for complex molecule synthesis | rsc.org |
| C-centered Radical (H₂Ċ(CH₃)N–C₆H₄–NO₂) | Photoinduced demethylation (of nitro-substituted analogue) | Intermediate in demethylation and reduction reactions | rsc.org |
Photoexcitation provides another avenue for generating reactive species. For instance, photoinduced reactions of N,N-dimethylaniline derivatives can lead to demethylation through the formation of C-centered radicals, which are key intermediates in subsequent transformations. rsc.org These photochemical strategies highlight the compound's role in generating versatile intermediates applicable to the late-stage functionalization of complex molecules. bohrium.com
Environmental Research and Degradation Studies (excluding toxicity)
The environmental fate of N,N-dimethylaniline and its oxidized forms is a subject of significant research, focusing on the chemical and biological pathways that lead to its breakdown in various environmental compartments.
Abiotic degradation involves non-biological chemical processes. A significant pathway for the degradation of aromatic amines like N,N-dimethylaniline is through advanced oxidation processes, such as the Fenton process. nih.gov This process utilizes hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. The degradation of the closely related 2,6-dimethylaniline (B139824) by the Fenton process has been shown to proceed through a series of intermediates, including hydroxylated and nitrated ring compounds (e.g., 2,6-dimethylphenol, 2,6-dimethylnitrobenzene) and benzoquinones. nih.gov These aromatic intermediates are subsequently broken down into smaller, short-chain organic acids like maleic, acetic, formic, and oxalic acid, eventually leading to mineralization. nih.gov A similar pathway is expected for N,N-dimethylaniline, initiated by hydroxyl radical attack on the aromatic ring or the N-methyl groups.
In the atmosphere, the degradation of volatile amines is primarily driven by photo-oxidation, a process initiated by photochemically produced hydroxyl radicals. dcceew.gov.aunilu.com The reaction of OH radicals with N,N-dimethylaniline is expected to proceed via hydrogen atom abstraction from either the N-methyl groups or the aromatic ring. This initial step leads to a cascade of reactions producing various degradation products.
By analogy with simpler methylamines, photo-oxidation is expected to yield products such as N-methylaniline, formaldehyde (B43269), imines (like N-methyl-methanimine), and amides (like N-methyl formamide). bohrium.comnilu.comnilu.com Reaction at the aromatic ring can lead to the formation of nitrophenols and nitrobenzene. dcceew.gov.au The N-oxide itself can undergo photochemical oxygen-atom transfer reactions, leading to the oxidative demethylation of the parent compound to produce N-monomethylaniline. bohrium.com
Table 2: Potential Environmental Degradation Products of N,N-dimethylaniline
| Degradation Pathway | Key Reactant | Potential Products | Reference |
|---|---|---|---|
| Abiotic (Fenton-like) | Hydroxyl Radical (•OH) | Dimethylphenol, Dimethylnitrobenzene, Benzoquinones, Short-chain organic acids | nih.gov |
| Photodegradation (Atmospheric) | Hydroxyl Radical (•OH) | N-methylaniline, Formaldehyde, Imines, Amides, Nitrophenols | bohrium.comdcceew.gov.aunilu.com |
| Enzymatic (Biological) | Cytochrome P-450, Caeruloplasmin | N-oxide, Formaldehyde, N-methylaniline | nih.govnih.govnih.gov |
In biological systems, the degradation of N,N-dimethylaniline is often mediated by enzymes. A crucial step in this process is the oxidative demethylation catalyzed by monooxygenase enzymes, particularly the cytochrome P-450 enzyme system found in liver microsomes. nih.govnih.gov Research has demonstrated that N,N-dimethylaniline N-oxide is a key intermediate in this metabolic pathway. nih.gov
The mechanism involves the oxidation of the amine by the cytochrome P-450 enzyme, which is supported by cofactors like NADPH. nih.gov This enzymatic system facilitates an electron-transfer step from the amine to the activated enzyme, initiating the N-demethylation process that yields formaldehyde and N-methylaniline. nih.gov Other enzymes, such as caeruloplasmin, have also been shown to oxidize N,N-dimethyl-p-phenylenediamine, a related compound, suggesting that multiple enzymatic pathways can contribute to the biotransformation of such aromatic amines. nih.gov Studies on related compounds also implicate monooxygenases in catalyzing the initial oxidation step, which is fundamental to their subsequent biodegradation. psu.edu
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Separation and Quantification of Reaction Mixtures and Metabolites (e.g., GC-MS, LC-MS/MS)
Chromatographic methods coupled with mass spectrometry are indispensable for the separation and identification of the various products formed during the oxidation of N,N-dimethylaniline. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for analyzing complex reaction mixtures and identifying metabolites.
In the context of N,N-dimethylaniline oxidation, these techniques allow for the separation of the parent compound from its various oxidized forms and degradation products. For instance, the analysis of 4-substituted N,N-dimethylaniline oxidation has utilized mass spectrometry for the identification of reaction products. cdnsciencepub.com The oily residue from the electrolysis of N,N-dimethylaniline in the presence of a silyl (B83357) enol ether was analyzed, and the solid components were identified by mass spectrometry, programming the temperature from 60-270°C. cdnsciencepub.com
LC-MS/MS is particularly well-suited for the analysis of metabolites in biological matrices. While direct studies on oxidized N,N-dimethylaniline metabolites using LC-MS/MS are not extensively detailed in the provided search results, the methodology is widely applied for metabolite identification of various compounds. mdpi.com A typical LC-MS/MS strategy for metabolite identification involves using a triple quadrupole mass spectrometer to perform precursor ion scans, neutral loss scans, and product ion scans. mdpi.com For example, a study on the determination of the genotoxic impurity N,N-dimethylaniline in flucytosine was achieved using HPLC-MS/MS, highlighting the technique's sensitivity and specificity. xml-journal.net The analysis of urinary metabolites of N,N-dimethylacetamide, a structurally related compound, was successfully performed using LC-MS/MS, quantifying the parent compound and its metabolites in a single run. nih.gov This demonstrates the potential of LC-MS/MS for similar applications with oxidized N,N-dimethylaniline.
The general workflow for using these techniques in the study of oxidized N,N-dimethylaniline would involve:
Sample Preparation: Extraction of the analytes from the reaction mixture or biological matrix.
Chromatographic Separation: Injection of the sample into a GC or LC system to separate the different components based on their physicochemical properties (e.g., boiling point, polarity).
Mass Spectrometric Detection and Identification: As the separated components elute from the chromatographic column, they are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for structural elucidation.
Quantification: By using appropriate calibration standards, the concentration of the parent compound and its oxidation products can be determined.
A study on the degradation of olmesartan (B1677269) acid utilized LC and NMR to identify and characterize degradation byproducts, showcasing the power of these combined techniques in elucidating complex reaction pathways. mdpi.com
Table 1: Exemplary Chromatographic Conditions for the Analysis of N,N-dimethylaniline and Related Compounds
| Parameter | GC-MS cdnsciencepub.com | LC-MS/MS nih.gov |
|---|---|---|
| Column | Not specified | C18 reverse-phase Octa Decyl Silyl (ODS) column |
| Mobile Phase | Not applicable (carrier gas) | Methanol (B129727) and aqueous formic acid solution |
| Detection | Mass Spectrometry (direct injection, temperature programmed from 60-270°C) | Tandem Mass Spectrometry |
| Application | Analysis of solid byproducts from electrochemical oxidation of 4-substituted N,N-dimethylaniline | Quantification of urinary N,N-dimethylacetamide and its metabolites |
Electrochemical Methods for Redox Behavior and Reaction Monitoring (e.g., Voltammetry)
Electrochemical methods, particularly voltammetry, are fundamental in studying the redox behavior of N,N-dimethylaniline and monitoring its oxidation reactions. These techniques provide insights into the oxidation potentials, reaction mechanisms, and the stability of intermediates. acs.orgutexas.edu
Cyclic voltammetry is a widely used technique to investigate the electrochemical oxidation of N,N-dimethylaniline. utexas.edu In a typical experiment, the potential is swept and the resulting current is measured. The cyclic voltammogram of N,N-dimethylaniline in acetonitrile (B52724) at a low scan rate shows a single irreversible anodic peak, indicating that the initial oxidation product is unstable. utexas.edu However, at very high scan rates (above 500 V/s), a reduction wave for the N,N-dimethylaniline radical cation can be observed, allowing for the study of its kinetics. utexas.edu
The anodic oxidation of N,N-dimethylaniline at a platinum electrode in acidic buffers has been shown to lead to the formation of N,N,N',N'-tetramethylbenzidine and its oxidized quinoidal form as the main products. acs.org The reaction mechanism is believed to involve the initial formation of a cation radical, which then undergoes further reactions. acs.orgnih.gov The dimerization of the cation radical has been a subject of study, with some research suggesting that the cation radical reacts with a neutral N,N-dimethylaniline molecule to form a dimeric cation radical. nih.gov
The oxidation potential of N,N-dimethylaniline is a key parameter that can be determined using voltammetry. In acetonitrile containing 0.1 M TBAPF6, the oxidation peak potential is approximately 0.76 V vs. SCE at a scan rate of 100 mV/s. utexas.edu The oxidation potentials are influenced by substituents on the aniline (B41778) ring; electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. cdnsciencepub.comresearchgate.net
Table 2: Key Findings from Voltammetric Studies of N,N-dimethylaniline Oxidation
| Finding | Technique | Conditions | Reference |
|---|---|---|---|
| Formation of N,N,N',N'-tetramethylbenzidine and its oxidized quinoid form | Cyclic Voltammetry, Spectrophotometry | Platinum electrode in acidic buffers | acs.org |
| Observation of the N,N-dimethylaniline radical cation | Rapid Scan Cyclic Voltammetry | Scan rates > 500 V/s in acetonitrile | utexas.edu |
| Determination of the rate constant for the coupling reaction of the radical cation | Digital Simulation of Voltammetric Data | Acetonitrile solution | utexas.edu |
| Influence of substituents on oxidation potential | Voltammetry | Acetonitrile | cdnsciencepub.comresearchgate.net |
Spectrophotometric Assays for Kinetic Studies and Quantification in Research Settings
Spectrophotometric assays offer a convenient and accessible method for conducting kinetic studies and quantifying compounds in research settings. srce.hr These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance.
In the context of oxidized N,N-dimethylaniline, spectrophotometry can be used to monitor the progress of the oxidation reaction by observing changes in the absorbance spectrum over time. The formation of colored products, such as the oxidized quinoidal form of N,N,N',N'-tetramethylbenzidine, can be readily followed using a spectrophotometer. acs.org The anodic oxidation of N,N-dimethylaniline has been investigated using in situ spectrophotometric techniques, which allow for the simultaneous electrochemical generation and spectroscopic characterization of reaction products. acs.org
Kinetic spectrophotometric methods can provide enhanced selectivity by measuring absorbance changes over a specific reaction time, which can help to minimize interference from other substances present in the sample. srce.hr For kinetic studies, the initial rate of the reaction can be determined by monitoring the initial change in absorbance. This data can then be used to determine kinetic parameters such as the reaction rate constant. While specific kinetic spectrophotometric methods for oxidized N,N-dimethylaniline are not detailed in the provided search results, the principles of these methods are broadly applicable. For example, a kinetic spectrophotometric method was developed for the determination of N-acetyl-L-cysteine based on a redox reaction that forms a colored complex. srce.hr A similar approach could be developed for N,N-dimethylaniline oxidation if a suitable color-forming reaction is identified.
N,N-dimethylaniline itself has a characteristic UV absorption spectrum, with an absorption maximum at 251 nm in cyclohexane. photochemcad.com This property can be used to quantify the disappearance of the parent compound during the oxidation process.
Table 3: Spectrophotometric Data for N,N-dimethylaniline
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Wavelength (λmax) | 251 nm | Cyclohexane | photochemcad.com |
| Molar Absorptivity (ε) | 14,900 M⁻¹cm⁻¹ | Cyclohexane | photochemcad.com |
Hyphenated Techniques for Complex Sample Analysis in Research (e.g., LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. wisdomlib.org Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and its further hyphenation with Mass Spectrometry (LC-MS-NMR) are particularly valuable for the structural elucidation of unknown compounds in complex matrices, such as those resulting from the oxidation of N,N-dimethylaniline. wisdomlib.orgresearchgate.net
LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. wisdomlib.org In an LC-NMR experiment, the effluent from the HPLC column flows through a specialized NMR probe, allowing for the acquisition of NMR spectra of the separated components in real-time. researchgate.net This is particularly useful for distinguishing between isomers, which can be challenging with mass spectrometry alone. wisdomlib.org
The analysis of complex mixtures, such as reaction products and metabolites, often benefits from the complementary information provided by both MS and NMR. LC-MS can provide the molecular weight and elemental composition of a compound, while NMR reveals its detailed atomic connectivity. nih.gov The integration of LC, MS, and NMR into a single analytical platform allows for a comprehensive characterization of complex samples. nih.gov
For the study of oxidized N,N-dimethylaniline, LC-NMR could be used to:
Separate the various oxidation products.
Obtain detailed structural information for each product, including the position of oxidative modifications and the stereochemistry of the molecules.
Identify and characterize unknown byproducts and metabolites.
A study on the degradation of olmesartan acid successfully used LC and NMR to identify and characterize nine degradation byproducts, demonstrating the utility of this approach for complex mixture analysis. mdpi.com While the inherent sensitivity of NMR is lower than that of MS, techniques such as stop-flow LC-NMR and offline collection of LC fractions for subsequent NMR analysis can be employed to overcome this limitation. nih.gov
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Approaches for N-Oxides
The synthesis of N-oxides is undergoing a transformation driven by the principles of green chemistry, moving away from harsh reagents toward more environmentally benign and efficient methods. A primary focus is the use of hydrogen peroxide (H₂O₂) as a green oxidant, prized for its high atom economy and the production of water as its only byproduct. acs.org To improve the often slow uncatalyzed reactions with H₂O₂, various catalytic systems have been developed. acs.org
Innovations include:
Heterogeneous Catalysis: A green process utilizing a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst with aqueous H₂O₂ in water enables the N-oxidation of aliphatic tertiary amines in quantitative yields at room temperature. researchgate.netasianpubs.org
Electrochemical Synthesis: An efficient and sustainable method for N-oxidation employs electrochemically generated peroxodicarbonate (PODIC), which avoids the need to transport and store concentrated hydrogen peroxide. acs.org This technique has been successfully applied to various complex tertiary amines, achieving isolated yields of up to 98%. acs.org
Flow Chemistry: The use of titanium silicalite (TS-1) in packed-bed microreactors with H₂O₂ represents a safer, greener, and more efficient alternative to traditional batch processes for producing pyridine (B92270) N-oxides. organic-chemistry.org Such a system has demonstrated stability over 800 hours of continuous operation without loss of catalyst activity. organic-chemistry.org
Benign Oxygen Sources: Sodium percarbonate, an inexpensive and stable solid, serves as an ideal oxygen source for the oxidation of tertiary nitrogen compounds when paired with rhenium-based catalysts under mild conditions. organic-chemistry.org
Table 1: Comparison of Green Synthetic Methods for N-Oxides
| Method | Oxidant | Catalyst / System | Key Advantages |
|---|---|---|---|
| Heterogeneous Catalysis | Hydrogen Peroxide (H₂O₂) | Tungstate-exchanged Layered Double Hydroxide | Recyclable catalyst, reaction in water at room temp. researchgate.netasianpubs.org |
| Electrochemical Synthesis | Peroxodicarbonate (PODIC) | Electrochemical cell | Avoids storage of conc. H₂O₂, sustainable. acs.org |
| Flow Chemistry | Hydrogen Peroxide (H₂O₂) | Titanium Silicalite (TS-1) Microreactor | Enhanced safety, high efficiency, continuous process. organic-chemistry.org |
| Catalytic Oxidation | Sodium Percarbonate | Rhenium-based catalysts | Stable and inexpensive oxygen source, mild conditions. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Researchers are uncovering novel reactivity for N,N-dimethylaniline N-oxides, expanding their utility far beyond that of simple oxidants. A significant breakthrough is the development of a one-pot tandem Polonovski–Povarov sequence to construct diverse and complex molecular scaffolds. nih.govnih.gov
This transformation represents a novel application of the unique reactivity of N,N-dimethylaniline N-oxides. nih.gov The sequence is initiated by activating the N-O bond with an agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govnih.gov Subsequent exposure to a Lewis acid, such as tin(IV) chloride, unveils an exocyclic iminium ion. nih.govnih.gov This highly reactive intermediate then undergoes a formal inverse-electron-demand aza-Diels–Alder cyclization with an electron-rich olefin. nih.govnih.gov This powerful cascade reaction generates the core of diversely functionalized tetrahydroquinolines in yields up to 92%. nih.gov The methodology is robust, tolerating both electron-rich and electron-poor substituents on the aromatic ring. nih.gov This approach provides facile access to polycyclic scaffolds that are central to natural products and pharmaceutically relevant molecules. nih.gov
Beyond this specific transformation, the broader chemistry of heteroaromatic N-oxides highlights their unique nature. thieme-connect.de The N-O bond is relatively weak, and the oxygen atom possesses sufficient nucleophilicity while being minimally basic. thieme-connect.de These characteristics enable N-oxides to participate in a range of transformations, including deoxygenative C-H functionalizations, where the N-oxide group directs a reaction at a specific position before being removed. thieme-connect.de
Table 2: Tandem Polonovski–Povarov Reaction of N,N-Dimethylaniline N-Oxide
| Step | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1. Activation | Di-tert-butyl dicarbonate (Boc₂O) | O-acylated N-oxide | Activation of the N-O bond. nih.gov |
| 2. Iminium Ion Formation | Tin(IV) chloride (Lewis Acid) | Exocyclic iminium ion | Unveiling of the electrophilic species. nih.govnih.gov |
Integration into Smart Materials and Responsive Chemical Systems
The distinct properties of the N-oxide group are being harnessed to create smart materials and responsive chemical systems. These materials are designed to change their properties in response to specific external stimuli. researchgate.net The high polarity of the N⁺–O⁻ bond and its capacity for strong hydrogen bonding make N-oxides valuable components in materials science. acs.orgnih.gov
A key emerging application is in the field of inducible degradable polymers. Researchers have developed tough, double-network hydrogels using enamine N-oxide based crosslinkers. nih.gov These hydrogels can be rapidly degraded upon application of a specific chemical stimulus, an aqueous diboron (B99234) solution. nih.gov This bioorthogonal dissociation, where the N-oxide is cleaved by the diboron reagent, allows for the controlled and rapid transition of the material's properties. nih.govresearchgate.net This technology has been demonstrated in thermoresponsive hydrogels designed for applications such as intraoral wound dressings. nih.gov
Furthermore, the general field of oxide-based functional materials offers a glimpse into future possibilities. cam.ac.ukresearchgate.net By integrating N-oxide functionalities, materials could be designed to respond to changes in their redox environment, a property relevant for creating sensors or targeted delivery systems. nih.govacs.org Polymeric N-oxides have also been noted for their excellent blood compatibility and non-adhesive properties, positioning them as "stealth materials" for biomedical applications. nih.gov
Table 3: N-Oxides in Responsive Systems
| System Type | N-Oxide Role | Stimulus | Potential Application |
|---|---|---|---|
| Degradable Hydrogel | Cleavable Crosslinker (Enamine N-oxide) | Aqueous Diboron Solution | Inducible wound dressings, tissue engineering. nih.gov |
| Bioorthogonal System | Reversible Chemical Linchpin | Diboron Reagents (Cleavage) | Attachment and detachment of molecules from biomacromolecules. researchgate.netnih.gov |
Advanced Computational Design of N-Oxide Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of N-oxides. orientjchem.org These advanced calculations provide deep insights into reaction mechanisms, reactivity, and selectivity, guiding the rational design of new transformations and catalysts.
For instance, a combination of experimental and computational studies was employed to unravel the mechanism of a photoredox/pyridine N-oxide catalyzed regioselective difunctionalization of α-olefins. acs.org The DFT calculations supported a mechanism involving interwoven radical and polar steps and identified the rate-determining step by calculating the free energy barrier (24.3 kcal/mol), which aligned with the experimental reaction conditions. acs.org DFT has also been used to confirm the mechanism of dehydrogenative [4 + 2] cycloaddition reactions involving N-oxides. researchgate.net
Natural Bond Orbital (NBO) analysis, another computational technique, allows for the evaluation of molecular interactions, such as hyperconjugative interactions and charge transfer within molecules. orientjchem.org For a system of N,N-dimethylacetamide (a related amide) and water, NBO analysis revealed specific orbital interactions that lead to the stabilization of the entire system, providing a quantitative basis for understanding intermolecular forces. orientjchem.org Such computational tools enable researchers to move beyond empirical observations to a predictive understanding of N-oxide chemistry.
Table 4: Applications of Computational Methods to N-Oxide Systems
| Computational Method | Subject of Study | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Photoredox/Pyridine N-Oxide Catalysis | Elucidation of interwoven radical and polar steps, identification of the rate-determining step. acs.org |
| Density Functional Theory (DFT) | Dehydrogenative Cycloaddition | Confirmation of the proposed reaction mechanism. researchgate.net |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
The unique chemical properties of N,N-dimethylaniline N-oxide and its analogs place them at the intersection of organic chemistry and a wide array of other scientific disciplines, including medicinal chemistry, materials science, and biology.
Medicinal Chemistry: The N-oxide functionality is critical in drug design. nih.gov It can be used to increase the water solubility of a drug candidate or to decrease its permeability across cell membranes. acs.orgnih.gov A particularly important application is in the design of hypoxia-activated prodrugs. The N-oxide group can be stable in normal oxygenated tissue but is reduced enzymatically under the hypoxic (low oxygen) conditions characteristic of solid tumors, releasing the active cytotoxic agent directly at the target site. nih.gov
Materials Science: The creation of functional materials increasingly relies on the precise chemical control offered by organic synthesis. cam.ac.uk As discussed, N-oxides are being integrated into smart hydrogels and polymers. nih.gov The broader field of metal oxide nanomaterials, used in sensors, electronics, and catalysis, provides a rich area for future integration with the specific functionalities offered by organic N-oxides. acs.orgumons.ac.be The Council of Scientific & Industrial Research's National Institute for Interdisciplinary Science and Technology (CSIR-NIIST) is one such institution that works on advanced materials where these concepts could be applied. niist.res.in
Bioorthogonal Chemistry: This field develops chemical reactions that can occur inside living systems without interfering with native biochemical processes. Enamine N-oxides have been designed to function as a "chemical linchpin" that connects two separate bioorthogonal reactions. researchgate.netnih.gov This system allows for the transient attachment of molecules to biomacromolecules, with the ability to cleave them on demand, offering unprecedented control over biological processes. researchgate.netnih.gov
Table 5: Interdisciplinary Applications of N-Oxides
| Interdisciplinary Field | Role of N-Oxide | Specific Example/Application |
|---|---|---|
| Medicinal Chemistry | Redox-active Prodrug Moiety | Hypoxia-activated cancer therapies. nih.gov |
| Materials Science | Responsive/Functional Group | Chemically degradable hydrogels for wound dressings. nih.gov |
| Bioorthogonal Chemistry | Cleavable Linchpin | Reversible attachment and release of molecules from proteins in a biological setting. researchgate.netnih.gov |
Concluding Remarks
Synthesis of Current Knowledge and Research Achievements
Research on Benzenamine, N,N-dimethyl-, oxidized (N,N-dimethylaniline N-oxide) has evolved substantially from its initial recognition as a metabolic byproduct to its current status as a versatile synthetic tool. nih.gov Key achievements are centered on harnessing the reactivity of the N-O bond. The classic Polonovski reaction has been refined and expanded, enabling the generation of iminium ions under various conditions for subsequent carbon-carbon and carbon-heteroatom bond formation. nih.govacs.org This has culminated in sophisticated applications, such as the one-pot tandem Polonovski-Povarov reaction to construct complex heterocyclic systems like tetrahydroquinolines. acs.orgresearchgate.net
A significant area of progress lies in its role as a terminal oxidant and oxygen-atom transfer agent. nih.gov Research has demonstrated its ability to generate high-valent metal-oxo species, particularly copper-oxyl intermediates, which can perform challenging C-H bond hydroxylations. nih.gov This provides a valuable chemical model for understanding the mechanisms of metalloenzymes. nih.gov Furthermore, the concept of using the N-oxide as a temporary activating group has enabled the development of metal-free methods for the regiospecific functionalization of the aniline (B41778) ring, a significant advance in sustainable chemistry. acs.org The Cope elimination remains a fundamental and reliable method for alkene synthesis, valued for its predictable syn-stereoselectivity and mild conditions. orgoreview.comnrochemistry.com
Identification of Key Unanswered Questions and Future Directions in N,N-Dimethylaniline N-Oxide Research
Despite considerable progress, several key questions remain, pointing toward promising future research directions.
Mechanistic Nuances: While the general mechanisms of the Polonovski and Cope reactions are well-established, the finer details, particularly the factors governing the competition between radical and ionic pathways in Polonovski-type reactions, warrant deeper investigation. acs.orgacs.org Unraveling these mechanistic details could lead to more precise control over reaction outcomes.
Expanding Asymmetric Catalysis: The development of catalytic, asymmetric versions of reactions involving N,N-dimethylaniline N-oxide is a major frontier. While tandem reactions have been developed, creating enantioselective transformations that utilize the N-oxide as a precursor to a prochiral iminium ion remains a significant challenge and a highly desirable goal.
Broadening the Scope of Oxygen-Atom Transfer: The use of N,N-dimethylaniline N-oxides to generate reactive metal-oxo species is a promising field. Future work should explore a wider range of transition metals to generate novel catalytic oxidants. Understanding the electronic and steric factors of the N-oxide that tune the reactivity of these metal-oxo species could lead to catalysts with tailored substrate specificities for selective C-H functionalization.
Applications in Materials and Polymer Science: The ability of amine oxides to act as surfactants and dissolve materials like cellulose (B213188) suggests untapped potential. nih.govmedchemexpress.com Research could explore the use of N,N-dimethylaniline N-oxide or its derivatives as polymerization initiators, modifiers for polymer surfaces, or components in functional materials and organic electronic devices.
Biocatalytic Applications: Given its role as a metabolite, exploring the use of engineered enzymes for both the synthesis and transformation of N,N-dimethylaniline N-oxides could offer highly selective and environmentally benign synthetic routes. nih.gov Developing biocatalytic systems that perform Polonovski-type or C-H activation reactions would be a significant breakthrough.
Future efforts will likely focus on expanding the synthetic utility of this compound through the development of novel catalytic systems, elucidating complex reaction mechanisms, and applying its unique properties to interdisciplinary fields beyond traditional organic synthesis. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for producing oxidized derivatives of N,N-dimethylbenzenamine in laboratory settings?
- Oxidized derivatives can be synthesized using oxidizing agents such as potassium permanganate (KMnO₄) under controlled temperatures and solvent conditions. Reaction parameters (e.g., solvent polarity, pH) influence product distribution, with quinones or amine oxides forming depending on the oxidizing agent's strength and reaction time .
Q. How should researchers characterize the structural properties of oxidized N,N-dimethylbenzenamine derivatives?
- Key techniques include:
- Infrared (IR) spectroscopy : To identify functional groups like N-O or C=O bonds .
- Nuclear Magnetic Resonance (NMR) : For elucidating aromatic proton environments and substituent effects .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns, leveraging databases like NIST Chemistry WebBook for reference spectra .
Q. What safety protocols are critical when handling oxidized N,N-dimethylbenzenamine compounds?
- Carcinogenicity : Classified as a potential carcinogen (IARC Group 3); use fume hoods and personal protective equipment (PPE) .
- Reactivity : Avoid contact with strong acids, oxidizers, and anhydrides due to exothermic reactions .
- Exposure limits : Adhere to institutional guidelines for airborne particulates, as chronic exposure risks are documented in animal studies .
Advanced Research Questions
Q. How do reaction conditions modulate the oxidation pathways of N,N-dimethylbenzenamine?
- Solvent effects : Polar aprotic solvents (e.g., THF) favor radical-mediated oxidation, while aqueous conditions promote hydroxylation.
- Catalysts : Molybdate-tungstate phosphate composites enhance selectivity toward specific oxidized products (e.g., sulfoxides or nitro derivatives) .
- Temperature : Higher temperatures (>80°C) accelerate side reactions, such as ring-opening degradation .
Q. What analytical strategies are effective for identifying degradation byproducts like 4-amino-N,N-dimethylaniline?
- HPLC-MS : Resolves polar intermediates (e.g., 4-diazenyl derivatives) with high sensitivity .
- Electron paramagnetic resonance (EPR) : Detects transient radical species during photocatalytic degradation .
- Isotopic labeling : Traces carbon and nitrogen pathways in environmental breakdown studies .
Q. What role do oxidized N,N-dimethylbenzenamine derivatives play in photocatalytic systems?
- These compounds act as electron donors in heterostructured catalysts (e.g., RGO/g-C₃N₄ composites), where reactive oxygen species (ROS) degrade organic pollutants. Mechanistic studies reveal N=N bond cleavage and subsequent ring-opening mineralization .
Q. How can computational models predict the reactivity of oxidized N,N-dimethylbenzenamine derivatives?
- Density Functional Theory (DFT) : Calculates electron distribution in intermediates, predicting sites prone to oxidation or nucleophilic attack.
- Molecular dynamics (MD) : Simulates solvent interactions and stability of radical species during degradation .
Q. What mutagenicity assays are suitable for evaluating oxidized N,N-dimethylbenzenamine derivatives?
- Ames test (Salmonella typhimurium) : Detects frameshift or base-pair substitution mutations in vitro .
- Host-mediated assay : Assesses mutagenicity in vivo by introducing test compounds into rodent models .
Data Contradictions and Resolution
- Carcinogenicity Evidence : While IARC (1982) reported liver adenomas in mice and thyroid carcinomas in rats , subsequent evaluations (1987) downgraded the risk to Group 3 ("not classifiable") due to insufficient human data. Researchers must reconcile animal model findings with epidemiological gaps .
- Degradation Pathways : Conflicting reports exist on whether ROS preferentially attack the dimethylamino group or the aromatic ring. Controlled pH experiments (neutral vs. acidic) can clarify dominant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
